((3-Bromo-2-methylpropoxy)methyl)benzene, also known by its CAS number 91273-58-4, is an organic compound characterized by the molecular formula . This compound is a derivative of benzene, featuring a bromine atom at the third position of a 2-methylpropoxy group, which is further attached to a benzene ring. It serves as an important intermediate in organic synthesis, playing a crucial role in the construction of more complex organic molecules, particularly in pharmaceutical and agrochemical applications .
The compound is classified under aromatic ethers due to its benzene ring structure combined with an ether functional group. It is primarily sourced through synthetic routes in laboratory and industrial settings. The classification of this compound aligns it with other brominated aromatic compounds, which are often utilized for their reactivity and ability to undergo various chemical transformations.
The synthesis of ((3-Bromo-2-methylpropoxy)methyl)benzene typically involves the following steps:
On an industrial scale, production may utilize continuous flow reactors and automated systems to enhance yield and consistency.
The molecular structure of ((3-Bromo-2-methylpropoxy)methyl)benzene can be depicted as follows:
The presence of the bromine atom and the ether linkage significantly influences its chemical behavior and reactivity.
((3-Bromo-2-methylpropoxy)methyl)benzene can participate in several types of chemical reactions:
The mechanism by which ((3-Bromo-2-methylpropoxy)methyl)benzene exerts its effects varies depending on the reaction type:
The compound exhibits moderate stability under standard conditions but can undergo various transformations based on its functional groups. Its reactivity is primarily influenced by the presence of the bromine atom and the ether linkage.
((3-Bromo-2-methylpropoxy)methyl)benzene has several applications across different fields:
The systematic IUPAC name for this compound is ((3-bromo-2-methylpropoxy)methyl)benzene, as standardized by the International Union of Pure and Applied Chemistry [2] [10]. This name precisely defines its molecular architecture:
Systematic Classification:
Table 1: Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | ((3-Bromo-2-methylpropoxy)methyl)benzene |
CAS Registry Number | 91273-58-4 (racemate); 63930-47-2 (R-enantiomer) [2] [10] |
Molecular Formula | C₁₁H₁₅BrO |
Synonym (Common) | 3-Benzyloxy-1-bromo-2-methylpropane [3] |
The molecular structure combines a planar benzene ring with a flexible alkyl-bromo chain:
Stereochemistry:
C[C@H](COCC1=CC=CC=C1)CBr
explicitly denoting the R-configuration [7] [10]. Racemic mixtures (CAS 91273-58-4) lack stereochemical designation [2] [3]. Table 2: Key Molecular Descriptors
Descriptor | Value/Notation |
---|---|
Canonical SMILES | CC(CBr)COCC1=CC=CC=C1 (racemate) [3] |
SMILES (R-enantiomer) | CC@@HCOCC1=CC=CC=C1 [10] |
InChI (racemate) | InChI=1S/C₁₁H₁₅BrO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 [2] |
Rotatable bonds | 5 [3] |
Conformational Flexibility:
Synonymous names for this compound arise from different naming methodologies:
Nomenclature Ambiguities:
CC(C)COCC1=CC(=CC=C1)Br
) differs significantly [5] [8]. Table 3: Synonymous Nomenclature Conventions
Convention Type | Name | Emphasis |
---|---|---|
IUPAC (Benzene-parent) | ((3-Bromo-2-methylpropoxy)methyl)benzene | Benzene core |
Alkane-parent | 3-(Benzyloxy)-1-bromo-2-methylpropane | Alkyl chain |
Commercial Common Name | 3-Benzyloxy-1-bromo-2-methylpropane | Functionality (ether/halo) |
Isomer (Distinct Compound) | 1-Bromo-3-((2-methylpropoxy)methyl)benzene | Bromine on benzene ring |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7